molecular formula C24H23N3O3S B7732230 MFCD02979181

MFCD02979181

Cat. No.: B7732230
M. Wt: 433.5 g/mol
InChI Key: GCLNMWZIFNNMQA-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Such compounds typically exhibit structural complexity, involving heterocyclic or boronic acid frameworks, and are characterized by their molecular weight, solubility, and reactivity profiles. While specific data for MFCD02979181 is unavailable, the evidence provides a robust framework for comparing structurally or functionally similar compounds, as demonstrated below.

Properties

IUPAC Name

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-3-11-30-21-10-9-18(14-22(21)29-2)12-19(15-25)23(28)27-24-26-16-20(31-24)13-17-7-5-4-6-8-17/h4-10,12,14,16H,3,11,13H2,1-2H3,(H,26,27,28)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLNMWZIFNNMQA-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979181 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is formed.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring consistency and quality. Industrial methods may include continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

MFCD02979181 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce an oxide, while reduction may produce a reduced form of the compound.

Scientific Research Applications

MFCD02979181 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.

    Biology: It is used in the study of biological pathways and as a tool for probing cellular functions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for certain diseases.

    Industry: It is used in the production of materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of MFCD02979181 involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key parameters include molecular weight, solubility, synthetic methods, and bioactivity.

Table 1: Structural and Physicochemical Properties

Parameter CAS 1022150-11-3 (MFCD28167899) CAS 1046861-20-4 (MFCD13195646) CAS 1761-61-1 (MFCD00003330)
Molecular Formula C₂₇H₃₀N₆O₃ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight 486.57 g/mol 235.27 g/mol 201.02 g/mol
Solubility (mg/mL) Not reported 0.24 (ESOL) 0.687 (ESOL)
Log Po/w (XLOGP3) Not reported 2.15 1.64 (MLOGP)
Bioavailability Score Not reported 0.55 0.55
Synthetic Method DMF, K₂CO₃, reflux Pd-catalyzed coupling in THF/H₂O A-FGO-catalyzed green synthesis

Key Findings:

CAS 1046861-20-4 (C₆H₅BBrClO₂) is a boronic acid derivative with halogen substituents, likely employed in Suzuki-Miyaura cross-coupling reactions . CAS 1761-61-1 (C₇H₅BrO₂) features a brominated aromatic ring, common in flame retardants or intermediates for organic synthesis .

Synthetic Accessibility :

  • CAS 1022150-11-3 uses DMF and carbonate bases, achieving high yields (>90%) via reflux .
  • CAS 1046861-20-4 employs palladium catalysts, reflecting modern cross-coupling methodologies .
  • CAS 1761-61-1 utilizes recyclable A-FGO catalysts, aligning with green chemistry principles .

Bioactivity and Safety :

  • CAS 1046861-20-4 exhibits high GI absorption and BBB permeability, making it a candidate for CNS drug development, though it carries warnings for skin/eye irritation (H315, H319) .
  • CAS 1761-61-1 has moderate solubility (0.687 mg/mL) and a bioavailability score of 0.55, typical for early-stage drug candidates .

Functional and Industrial Relevance

  • Pharmaceuticals : Nitrogen-rich analogs like CAS 1022150-11-3 are prioritized for their drug-like properties, whereas boronic acids (CAS 1046861-20-4 ) are critical in proteasome inhibition and PET tracer synthesis .
  • Materials Science : Brominated compounds (CAS 1761-61-1 ) are integral to flame-retardant polymers, though their environmental persistence necessitates greener alternatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.